![molecular formula C53H85NO15 B601107 seco Everolimus B CAS No. 769905-89-7](/img/structure/B601107.png)
seco Everolimus B
Overview
Description
Seco Everolimus B is a derivative of Everolimus, a well-known mammalian target of rapamycin (mTOR) inhibitor. . This compound is primarily used as a reference standard in pharmaceutical research and development.
Preparation Methods
Seco Everolimus B is synthesized through a series of complex chemical reactions. The synthetic route involves the hydrolysis of Everolimus, leading to the formation of this compound. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the hydrolysis process . Industrial production methods for this compound are not widely documented, but it is generally produced in specialized laboratories under controlled conditions to ensure high purity and quality.
Chemical Reactions Analysis
Seco Everolimus B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives.
Scientific Research Applications
Chemical Applications
Reference Standard
Seco Everolimus B is utilized as a reference standard in analytical method development and validation. This is crucial for ensuring the accuracy and reliability of measurements in pharmaceutical research and quality control.
Biological Applications
mTOR Pathway Studies
Research involving this compound primarily focuses on the mechanistic understanding of the mechanistic target of rapamycin (mTOR) pathway. This pathway is vital for regulating cell growth, proliferation, and survival. Studies have demonstrated that this compound can effectively inhibit mTOR complex 1 (mTORC1), leading to various cellular responses such as:
- Protein Synthesis Regulation
- Angiogenesis Modulation
- Lipid Biosynthesis Control
- Cell Cycle Progression Management
- Autophagy Induction
These functions are critical in cancer research, where the mTOR pathway is often dysregulated.
Medical Applications
Cancer Treatment Research
this compound is being investigated for its potential in cancer therapies. It is particularly relevant in studies exploring the efficacy of mTOR inhibitors in various cancers, including:
- Renal Cell Carcinoma
- Neuroendocrine Tumors
- Breast Cancer
- Gastrointestinal Cancers
A notable case study involved a patient treated with Everolimus (which shares similar properties with this compound) for severe progressive osseous heteroplasia. Although the treatment reduced bone turnover markers, it did not yield significant clinical benefits, highlighting the need for further investigation into dosing and combination therapies .
Industry Applications
Quality Control in Pharmaceuticals
In the pharmaceutical industry, this compound serves as a standard for quality control processes. Its role ensures that products containing Everolimus meet regulatory standards for efficacy and safety.
Case Study 1: Efficacy in Cancer Treatment
A clinical trial evaluated the effectiveness of Everolimus in patients with advanced renal cell carcinoma. The study indicated that patients receiving Everolimus experienced a median progression-free survival of 4.01 months compared to 1.87 months for those on placebo . While this study does not involve this compound directly, it illustrates the potential therapeutic benefits associated with mTOR inhibitors.
Case Study 2: Bone Metabolism
In another clinical observation, a patient treated with Everolimus showed no significant clinical benefit despite reduced bone turnover markers. The case emphasized the importance of understanding individual responses to mTOR inhibitors and suggested that further studies are needed to optimize treatment protocols .
Mechanism of Action
Seco Everolimus B, like Everolimus, exerts its effects by inhibiting the mTOR complex 1 (mTORC1). This inhibition leads to the regulation of several crucial cellular functions, including protein synthesis, angiogenesis, lipid biosynthesis, mitochondrial biogenesis, cell cycle progression, and autophagy . The molecular targets involved include the mTORC1 protein and various downstream signaling pathways.
Comparison with Similar Compounds
Seco Everolimus B is similar to other mTOR inhibitors, such as:
Everolimus: The parent compound, used widely in cancer treatment and organ transplantation.
Sirolimus (Rapamycin): Another mTOR inhibitor with similar applications but different pharmacokinetic properties.
Temsirolimus: A derivative of Sirolimus, used primarily in the treatment of renal cell carcinoma
This compound is unique in its specific structure and its use as a reference standard in analytical methods development and validation.
Biological Activity
Seco Everolimus B, a derivative of Everolimus, belongs to a class of drugs known as mTOR (mammalian target of rapamycin) inhibitors. This compound has garnered attention for its potential therapeutic applications in oncology and other medical fields due to its ability to modulate cellular growth, proliferation, and survival pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile.
This compound exerts its effects primarily by inhibiting the mTOR pathway, which is crucial for cell growth and metabolism. The binding of this compound to FKBP-12 forms a complex that inhibits mTOR kinase activity. This inhibition leads to a reduction in protein synthesis and cell proliferation by downregulating key downstream effectors such as p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein (4E-BP) .
Key Effects:
- Inhibition of Cell Proliferation: By blocking mTOR, this compound decreases translation initiation and ribosome biogenesis, ultimately leading to reduced cell growth.
- Induction of Apoptosis: The drug has been shown to activate apoptotic pathways in various cancer cell lines .
- Immunosuppressive Properties: Similar to Everolimus, this compound can suppress lymphocyte proliferation, making it useful in transplant settings .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by factors such as absorption, distribution, metabolism, and excretion. Following oral administration, the bioavailability is relatively low due to extensive first-pass metabolism. The compound is primarily metabolized by CYP3A4 in the liver .
Pharmacokinetic Parameters:
- Bioavailability: Approximately 5% in animal models.
- Protein Binding: High plasma protein binding (~75% in humans).
- Elimination Half-Life: Varies based on individual metabolic rates but generally ranges between 30 to 40 hours .
Clinical Efficacy
This compound has been evaluated in various clinical trials for its efficacy against several types of cancer. Notably, it has shown significant promise in treating metastatic renal cell carcinoma (mRCC) and hormone receptor-positive breast cancer.
Case Study Overview:
- Renal Cell Carcinoma (RCC): A phase 3 trial demonstrated that patients receiving this compound experienced a median progression-free survival (PFS) of 4.9 months compared to 1.9 months for placebo .
- Breast Cancer: In studies involving estrogen receptor-positive breast cancer, treatment with this compound resulted in improved clinical outcomes through modulation of key signaling pathways related to apoptosis and cell death .
Safety Profile
The safety profile of this compound reflects that of its parent compound, Everolimus. Common adverse effects include:
Adverse Events Data:
Adverse Event | Incidence (%) |
---|---|
Stomatitis | ~10 |
Rash | ~10 |
Fatigue | ~5 |
Infections | ~10 |
Hypercholesterolemia | ~10 |
Properties
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO15/c1-32(16-12-11-13-17-33(2)45(65-8)30-40-21-19-38(7)53(64,69-40)50(60)51(61)54-23-15-14-18-41(54)52(62)63)26-36(5)47(58)49(67-10)48(59)37(6)27-34(3)42(56)31-43(57)35(4)28-39-20-22-44(68-25-24-55)46(29-39)66-9/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,57,59,64H,14-15,18-26,28-31H2,1-10H3,(H,62,63)/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43+,44-,45+,46-,48-,49+,53-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQDLIBRKRCTPR-DKBZHAOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)OCCO)O)C)O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)/C)O)OC)/C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220127-30-0 | |
Record name | Everolimus acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220127300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EVEROLIMUS ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKH7MLE47U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.